molecular formula C13H9ClN2O4 B6393238 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid CAS No. 1261906-35-7

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6393238
CAS No.: 1261906-35-7
M. Wt: 292.67 g/mol
InChI Key: JAANOSYRNKRHPO-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a carbamoyl group, a chlorine atom, and a hydroxyl group attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 3-carbamoyl-4-chlorophenylboronic acid.

    Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-carbamoyl-4-chlorophenyl)-2-oxonicotinic acid.

    Reduction: Formation of 5-(3-aminomethyl-4-chlorophenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of 5-(3-carbamoyl-4-methoxyphenyl)-2-hydroxynicotinic acid.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Carbamoyl-4-chlorophenyl)-2-fluorobenzoic acid
  • 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorobenzoic acid
  • 3-Carbamoyl-4-chlorophenylboronic acid

Uniqueness

5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both a hydroxyl group and a nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3-carbamoyl-4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)11(15)17)7-4-9(13(19)20)12(18)16-5-7/h1-5H,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANOSYRNKRHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688166
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-35-7
Record name 5-(3-Carbamoyl-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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